6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dihydropyrano[2,3-c]pyrazole derivative characterized by a tert-butyl group at position 3 and a 4-ethoxyphenyl substituent at position 2. The compound shares the core pyranopyrazole scaffold with other derivatives, featuring an amino group at position 6 and a cyano group at position 3. Green synthetic methods, such as lime juice-catalyzed reactions, have also been employed for related compounds .
Properties
CAS No. |
378211-70-2 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(4-ethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-5-24-12-8-6-11(7-9-12)14-13(10-20)17(21)25-18-15(14)16(22-23-18)19(2,3)4/h6-9,14H,5,21H2,1-4H3,(H,22,23) |
InChI Key |
YOXXEKRBNKIIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate. This intermediate can then undergo further reactions with various reagents to introduce the amino, tert-butyl, and ethoxyphenyl groups, followed by cyclization to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for various biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Dihydropyrano[2,3-c]pyrazole derivatives differ primarily in substituents at positions 3 and 4, which influence physicochemical properties and bioactivity.
Key Observations :
- Position 4 Substituents : Electron-withdrawing groups (e.g., nitro , trifluoromethoxy ) correlate with bioactivity (e.g., PDE2 inhibition, calcium channel blockade). The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to methoxy or hydroxy analogs .
Pharmacological Profiles
- PDE2 Inhibition : Compounds with trifluoromethoxy or trifluoromethyl groups (e.g., 11p) exhibit potent PDE2 inhibition (IC₅₀ < 1 μM) .
- Antihypertensive Activity : The 2-nitrophenyl derivative demonstrates vasorelaxant effects via calcium channel blockade .
- Anticancer/Antimicrobial Activity : Derivatives with benzyl or glycoside substituents show activity against Gram-positive bacteria and cancer cell lines .
Biological Activity
6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be represented as follows:
This compound features a dihydropyrano core fused with a pyrazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 to 8.5 µM, indicating potent antibacterial properties .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The selectivity index for COX-2 inhibition was found to be higher than that of standard anti-inflammatory drugs like diclofenac .
Antitumor Activity
In cancer research, the compound's derivatives have been assessed for antiproliferative activity against various tumor cell lines. Notably, some derivatives exhibited high potency against epidermal growth factor receptor (EGFR) positive tumors. The structure–activity relationship (SAR) studies indicated that modifications to the substituents significantly influenced the antitumor efficacy .
Antidiabetic Potential
Another area of interest is the compound's potential as an antidiabetic agent. Studies have indicated that it can inhibit α-glucosidase and β-glucosidase enzymes, which are critical in carbohydrate metabolism. The inhibitory activities measured were higher than those of established antidiabetic agents like acarbose .
The biological activities of 6-Amino-3-tert-butyl-4-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
- Antiproliferative Mechanisms : The interaction with EGFR pathways suggests a mechanism involving signal transduction modulation in cancer cells.
- Carbohydrate Metabolism Modulation : Inhibition of glucosidases alters glucose absorption and metabolism.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
